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Introduction to Theliatinib

Theliatinib (HMPL-309) is a novel, highly potent, and selective small-molecule inhibitor of the epidermal
growth factor receptor (EGFR). It functions as an ATP-competitive inhibitor, binding directly to the kinase
domain of wild-type EGFR with significantly higher affinity than earlier generation inhibitors like erlotinib
and gefitinib [1] [2] [3]. Its development is particularly relevant for targeting cancers characterized by EGFR
overexpression or amplification, rather than relying on specific activating mutations, offering a potential
therapeutic strategy for malignancies like esophageal squamous cell carcinoma where such mutations are

rare [4] [3].
Theliatinib Quantitative Profiling Data

Table 1: Biochemical and Cellular Profiling of Theliatinib

Parameter Result Experimental Context
WT EGFR Inhibition (Ki) 0.05 nM Cell-free assay [1] [3]
WT EGFR Inhibition (ICso) 3nM Cell-free assay [1] [2]
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Parameter Result Experimental Context

EGFR T790M/L858R Mutant (ICso) 22 nM Cell-free assay [1] [2]

EGFR Phosphorylation (ICso) 0.007 uM EGF-stimulated A431 cells [1]

Cytotoxicity (ICso range) <1 uyM A431, H292, FaDu cells (wild-type EGFR) [1]

Table 2: In Vivo Efficacy of Theliatinib in PDECX Models

Exemplar Model
ID

Tumor Model Characteristic Theliatinib Efficacy Outcome

EGFR gene amp & protein 1T0326, 1TO950  Tumor regression (>30% volume
overexpression decrease) [4] [3]

High EGFR protein (H score >250), no 170781, 1T1315  Up to 67-100% tumor growth inhibition

gene amp [4][3]

Low EGFR protein (H score <200) 1T0773 Not significant [4] [3]
High EGFR with co-occurring PIK3CA 1T0472 Diminished efficacy [4] [5]
mutation

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol determines the direct inhibitory potency of Theliatinib on purified EGFR kinase using a

standard assay [1] [6].

Workflow Diagram: Biochemical Kinase Assay
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Procedure:

¢ Reaction Setup: In a 96-well plate, combine purified wild-type EGFR kinase (or mutant forms) with a

suitable tyrosine kinase substrate peptide in reaction buffer [6].
¢ Inhibitor Addition: Add Theliatinib serially diluted in DMSO (e.g., 0.005-10 pM range). Include
controls (DMSO only for 100% activity, reference inhibitor like erlotinib/gefitinib) [1].

¢ Reaction Initiation: Start the kinase reaction by adding ATP solution (at a concentration relevant to

the Km for ATP) and MgClz.

¢ Incubation: Incubate the plate at 30°C for 60 minutes to allow phosphorylation.
¢ Detection: Quantify phosphorylation using an appropriate method such as:

o ELISA: Use an anti-phosphotyrosine antibody for detection [6].
o Luminescent/Fluorescent Assays: e.g., Adapting the Z'-LYTE method used in Theliatinib

profiling [3].
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o Data Analysis: Calculate percent inhibition relative to controls. Plot inhibitor concentration vs. %
inhibition and fit a curve to determine the ICso value [6].

Protocol 2: Cellular EGFR Phosphorylation Inhibition Assay

This protocol measures Theliatinib's ability to inhibit EGF-stimulated EGFR phosphorylation in cultured

cells [1] [7].

Workflow Diagram: Cellular Phosphorylation Assay
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Procedure:

e Cell Culture: Seed A431 cells (an epidermoid carcinoma line with high EGFR expression) at 1x104
cells/well in 96-well plates in DMEM with 10% FBS. Culture overnight at 37°C, 5% COz2 [1].
¢ Serum Starvation: Replace medium with low-serum (e.g., 0.5% FBS) or serum-free medium for 12-
24 hours to synchronize cells and reduce basal signaling.
¢ Inhibitor Treatment: Add Theliatinib (e.g., 0.005-10 pM, 3-fold serial dilutions) and incubate for a
pre-defined period (e.g., 2 hours). Maintain a final DMSO concentration of 0.5% [1].
¢ Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to activate EGFR [7].
e Cell Lysis: Place plates on ice, quickly remove medium, and lyse cells with ice-cold RIPA buffer
supplemented with protease and phosphatase inhibitors.
e Phosphorylation Analysis:
o Western Blot: Separate proteins by SDS-PAGE, transfer to membrane, and immunoblot with
anti-phospho-EGFR (Tyr1068) antibody. Re-probe with total EGFR antibody for normalization
[7].
¢ Quantification: Quantify band intensities. Calculate % inhibition of EGF-stimulated phosphorylation
and determine ICso value.

Protocol 3: In Vivo Target Engagement & Efficacy

This protocol assesses Theliatinib's anti-tumor activity and its effect on downstream signaling in patient-

derived xenograft (PDX) models [4] [3].

Procedure:

¢ Animal Model: Establish patient-derived esophageal cancer xenograft (PDECX) models in
immunodeficient mice (e.g., NOD-SCID or BALB/c nude). Select models based on EGFR expression
level (H score) and genetic status [4] [3].

¢ Dosing: When tumors reach a predetermined volume (e.g., ~200 mm?3), randomize mice into groups.
Administer Theliatinib orally (e.g., 15 mg/kg/day) or vehicle control [1] [4].

e Tumor Monitoring: Measure tumor volumes and body weights 2-3 times weekly. Calculate tumor
growth inhibition (TGI) [4].

¢ Terminal Analysis: At study endpoint, harvest tumors and snap-freeze for biomarker analysis.

o Biomarker Analysis: Homogenize tumor tissue. Use Western blot or ELISA to assess levels of
phosphorylated EGFR (p-EGFR) and its key downstream effectors, p-AKT and p-ERK [2] [8].
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o Data Correlation: Corrogate tumor growth inhibition with reductions in phospho-biomarkers and
baseline EGFR expression (IHC H-score) or gene copy number [4].

Notes & Technical Considerations

¢ Potency & Selectivity: Theliatinib's sub-nanomolar Ki and low nM ICso against wild-type EGFR
make it significantly more potent than erlotinib or gefitinib in biochemical assays. Its high selectivity
minimizes off-target effects in cellular models [1].

e Biomarker-Driven Efficacy: Strong correlation exists between Theliatinib's anti-tumor efficacy and
high EGFR protein expression (H score >200). Efficacy is most pronounced in models with EGFR
gene amplification [4] [3].

¢ Resistance Mechanisms: Co-occurring genetic alterations, such as PIK3CA mutations or FGFR1
overexpression, can diminish Theliatinib's efficacy. Patient stratification should include profiling for
these potential resistance markers [4] [5].

¢ In Vivo Validation: Theliatinib achieves significant tumor growth inhibition and even regression in
EGFR-high PDX models at clinically relevant oral doses (15 mg/kg/day), confirming robust in vivo
target engagement [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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